molecular formula C22H16FN3O2 B10941507 3-(2-fluorophenyl)-6-phenyl-N-(prop-2-en-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(2-fluorophenyl)-6-phenyl-N-(prop-2-en-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10941507
M. Wt: 373.4 g/mol
InChI Key: HRFIBNTVBBAOPG-UHFFFAOYSA-N
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Description

N~4~-ALLYL-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes an allyl group, a fluorophenyl group, and a phenyl group attached to an isoxazolo[5,4-b]pyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N4-ALLYL-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N~4~-ALLYL-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~4~-ALLYL-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-ALLYL-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N~4~-ALLYL-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N4-ALLYL-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct properties and makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H16FN3O2

Molecular Weight

373.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-6-phenyl-N-prop-2-enyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H16FN3O2/c1-2-12-24-21(27)16-13-18(14-8-4-3-5-9-14)25-22-19(16)20(26-28-22)15-10-6-7-11-17(15)23/h2-11,13H,1,12H2,(H,24,27)

InChI Key

HRFIBNTVBBAOPG-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3F)C4=CC=CC=C4

Origin of Product

United States

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